Methyl 4-(3-methoxyphenyl)-2-oxo-6-(piperidin-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
METHYL 4-(3-METHOXYPHENYL)-2-OXO-6-[(PIPERIDIN-1-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of tetrahydropyrimidine derivatives. This compound is characterized by its unique structure, which includes a piperidine moiety and a methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(3-METHOXYPHENYL)-2-OXO-6-[(PIPERIDIN-1-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of a methoxyphenyl derivative with a piperidine-containing compound under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the tetrahydropyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(3-METHOXYPHENYL)-2-OXO-6-[(PIPERIDIN-1-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens or alkylating agents. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
METHYL 4-(3-METHOXYPHENYL)-2-OXO-6-[(PIPERIDIN-1-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 4-(3-METHOXYPHENYL)-2-OXO-6-[(PIPERIDIN-1-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as anti-inflammatory or analgesic responses.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine moiety and exhibit similar biological activities.
Tetrahydropyrimidine Derivatives: Other tetrahydropyrimidine compounds may have different substituents but share the core structure.
Uniqueness
METHYL 4-(3-METHOXYPHENYL)-2-OXO-6-[(PIPERIDIN-1-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and piperidine moieties contribute to its versatility in various applications, setting it apart from other similar compounds.
Properties
Molecular Formula |
C19H25N3O4 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
methyl 4-(3-methoxyphenyl)-2-oxo-6-(piperidin-1-ylmethyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H25N3O4/c1-25-14-8-6-7-13(11-14)17-16(18(23)26-2)15(20-19(24)21-17)12-22-9-4-3-5-10-22/h6-8,11,17H,3-5,9-10,12H2,1-2H3,(H2,20,21,24) |
InChI Key |
YPMYAGKRYUGMMW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(=C(NC(=O)N2)CN3CCCCC3)C(=O)OC |
Origin of Product |
United States |
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